4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
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Overview
Description
4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thioamides under basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4-methylthiazole
- 5-phenyl-1H-pyrazole
- 2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole
Uniqueness
4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is unique due to the combination of the thiazole and pyrazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZEELXJYKIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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